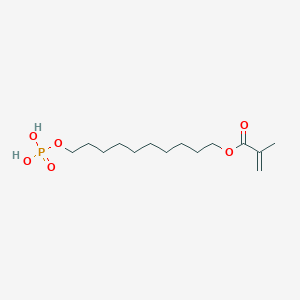

10-(Phosphonooxy)decyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-phosphonooxydecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKBCVIYTWDYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234806 | |

| Record name | Methacryloyloxydecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85590-00-7 | |

| Record name | Methacryloyloxydecyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacryloyloxydecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(Phosphonooxy)decyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 10-(Phosphonooxy)decyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 10-(Phosphonooxy)decyl methacrylate (10-MDP), a functional monomer widely utilized in dental adhesives and biomaterials. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its chemical structure and properties through various spectroscopic techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Overview

This compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate, is a key component in modern dental restorative materials.[1][2][3] Its unique molecular structure, featuring a polymerizable methacrylate group and a phosphate group capable of forming strong bonds with mineralized tissues like tooth enamel and dentin, makes it an exceptional adhesion promoter.[1][3] The long decyl spacer chain contributes to the monomer's stability and hydrophobic-hydrophilic balance.[1] This guide offers a detailed exploration of its synthesis and characterization for research and development purposes.

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process.[1] The first step involves the formation of a hydroxyl-terminated intermediate, 10-hydroxydecyl methacrylate, through the reaction of methacrylic acid and 1,10-decanediol.[1] The subsequent step is the phosphorylation of this intermediate using a phosphorylating agent like phosphoryl chloride, followed by hydrolysis to yield the final product.[1] A reported synthesis method has achieved a product yield as high as 87.0%.

Synthesis Pathway

The overall synthetic route for this compound is illustrated below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 10-Hydroxydecyl Methacrylate

A detailed experimental protocol for this step is synthesized from general descriptions found in the literature. In a typical procedure, methacrylic acid is reacted with an excess of 1,10-decanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor. The reaction is heated, and the water formed is removed to drive the reaction to completion. The excess 1,10-decanediol is then removed, and the product is purified, for instance, by column chromatography.

Step 2: Synthesis of this compound

The intermediate, 10-hydroxydecyl methacrylate, is then phosphorylated. A common method involves the use of phosphoryl chloride in a suitable dry solvent, such as tetrahydrofuran, and in the presence of a base like triethylamine to neutralize the HCl byproduct. The reaction is typically carried out at a low temperature. Following the phosphorylation reaction, the intermediate is carefully hydrolyzed to yield this compound. The final product is then purified to remove any unreacted starting materials and byproducts. Purification can be achieved through techniques such as column chromatography.[1]

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of this compound.

Caption: Workflow for the characterization of this compound.

Quantitative Data and Spectroscopic Analysis

The following tables summarize the key physicochemical properties and the characterization data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇O₆P | [1] |

| Molecular Weight | 322.33 g/mol | [1] |

| Appearance | Colorless to pale-yellow solid or liquid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C |

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.1 | s | =CH₂ (vinyl proton) |

| ~5.5 | s | =CH₂ (vinyl proton) |

| ~4.1 | t | -O-CH₂- (ester) |

| ~3.9 | q | -O-CH₂- (phosphate) |

| ~1.9 | s | -CH₃ (methacrylate) |

| ~1.6 | m | -CH₂- (decyl chain) |

| ~1.3 | m | -CH₂- (decyl chain) |

Table 3: ³¹P NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0 | s | O=P(O)-OH |

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2920 | C-H | Stretching |

| ~2850 | C-H | Stretching |

| ~1720 | C=O | Stretching (ester) |

| ~1640 | C=C | Stretching (alkene) |

| ~1170 | C-O-C | Stretching (ester) |

| ~1060 | P-O-C | Stretching |

| ~940 | P-OH | Bending |

Applications in Research and Development

This compound is a versatile monomer with significant applications in several fields:

-

Dental Adhesives: Its primary application is in dental bonding agents, where it promotes strong and durable adhesion between restorative materials and tooth structure.[1]

-

Biomaterials: It is used in the development of biocompatible materials for bone and tissue engineering due to its ability to interact with calcium-based substrates.

-

Drug Delivery: The amphiphilic nature of 10-MDP makes it a candidate for the design of drug delivery systems.

-

Polymer Chemistry: It serves as a functional monomer in the synthesis of polymers with tailored properties for various applications.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the fields of materials science, dentistry, and drug development. The reliable synthesis and thorough characterization of this important monomer are crucial for the advancement of adhesive technologies and biomaterial innovations.

References

chemical structure and properties of 10-(Phosphonooxy)decyl methacrylate

An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a functional monomer widely utilized in dental and biomedical applications.

Chemical Structure and Identification

This compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is an organophosphate monomer. Its structure consists of a methacrylate group, a decyl spacer, and a phosphonooxy group. This unique combination of a polymerizable methacrylate group and a hydrophilic, adhesive phosphate group makes it a valuable component in various material formulations.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 10-(phosphonooxy)decyl 2-methylprop-2-enoate |

| CAS Number | 85590-00-7[1][2] |

| Molecular Formula | C₁₄H₂₇O₆P[3] |

| Molecular Weight | 322.33 g/mol [3] |

| InChI Key | CFKBCVIYTWDYRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and have not been experimentally verified in all literature.

| Property | Value | Source |

| Physical Form | Colorless to pale-yellow solid or liquid | Sigma-Aldrich |

| Boiling Point | 450.2 ± 37.0 °C (Predicted) | BOC Sciences |

| Density | 1.136 g/cm³ (Predicted) | BOC Sciences |

| Refractive Index | 1.476 (Predicted) | ChemSrc |

| Purity | >95% to >98% (Commercially available) | ChemScene, MOLNOVA |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A study by Kim et al. (2020) confirmed the structure of 10-MDP using ¹H NMR. The spectrum shows characteristic peaks for the polymerizable group and the hydrophobic decyl chain.[2] Another study provided assignments for some of the proton signals, including those for the methyl and methylene groups of ethanol (when used as a solvent), the long CH₂ chains of the decyl group, and the ethylene (=CH₂) protons of the methacrylate group.[3]

³¹P NMR: The ³¹P NMR spectrum of 10-MDP shows a single resonance corresponding to the phosphorus nucleus.[3] The chemical shift of this peak can vary depending on the solvent and the presence of other components in a formulation.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key characteristic peaks include:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1715-1720 | C=O stretching (ester) | The Royal Society of Chemistry |

| ~1636 | C=C stretching (methacrylate) | [4][5] |

| ~1320 and ~1300 | C-O stretching | [4][5] |

| ~1179 | P=O stretching | [6] |

| ~1060-1100 | P-O-C stretching | ResearchGate |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process.[1][7]

Step 1: Synthesis of 10-Hydroxydecyl Methacrylate This intermediate is prepared by the reaction of methacrylic acid with 1,10-decanediol.[1]

Step 2: Phosphorylation of 10-Hydroxydecyl Methacrylate The intermediate is then reacted with a phosphorylating agent, such as phosphorus pentoxide or phosphoryl chloride, followed by hydrolysis to yield the final product.[1][7] A Chinese patent describes a method using trimethyl phosphite as the phosphorylation reagent, which is reported to have milder reaction conditions and a high yield.[8]

Purification: Purification of the final product can be achieved through methods such as column chromatography.

Diagram: Synthesis Pathway of this compound

Caption: A simplified diagram illustrating the two-step synthesis of this compound.

Characterization Workflow

A typical workflow for the characterization of synthesized this compound involves a combination of spectroscopic techniques to confirm its structure and purity.

Diagram: Characterization Workflow for this compound

Caption: A flowchart outlining the key analytical steps for the characterization of this compound.

Microtensile Bond Strength Testing Protocol

The microtensile bond strength (μTBS) test is a common method to evaluate the adhesive properties of dental materials containing this compound.

1. Tooth Preparation:

-

Extracted human or bovine teeth are used.

-

The occlusal enamel is removed to expose a flat dentin surface.

-

The surface is typically polished with silicon carbide paper.

2. Bonding Procedure:

-

The adhesive containing 10-MDP is applied to the dentin surface according to the manufacturer's instructions.

-

A composite resin is then built up on the bonded surface in increments and light-cured.

3. Specimen Sectioning:

-

The restored tooth is sectioned into beams or sticks with a cross-sectional area of approximately 1 mm².[9] This can be done using a low-speed diamond saw.[9]

4. Testing:

-

The beams are attached to a testing jig using cyanoacrylate glue.

-

A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[9]

-

The load at failure is recorded, and the bond strength is calculated in megapascals (MPa).

5. Failure Mode Analysis:

-

The fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, or cohesive in composite).

Diagram: Microtensile Bond Strength Testing Workflow

Caption: A workflow diagram for the microtensile bond strength testing of dental adhesives.

Applications in Research and Drug Development

The primary application of this compound is in dental adhesives, where its phosphate group can chemically bond to the calcium in hydroxyapatite, the main component of tooth enamel and dentin.[10][11] This chemical interaction, along with micromechanical interlocking, provides strong and durable adhesion.

Beyond dental adhesives, its properties make it a candidate for other biomedical applications:

-

Bone Cements: The ability to bond to calcium-rich surfaces suggests its potential use in orthopedic applications to improve the adhesion of bone cements to bone tissue.

-

Biomaterials: As a functional monomer, it can be incorporated into various polymers to create biomaterials with enhanced adhesive properties and biocompatibility.

-

Drug Delivery: The amphiphilic nature of the molecule, with its hydrophobic decyl chain and hydrophilic phosphate group, could be explored for the development of drug delivery systems.

Conclusion

This compound is a versatile functional monomer with significant potential in the fields of dentistry, biomaterials, and potentially drug delivery. Its unique chemical structure allows for the creation of materials with superior adhesive properties to calcified tissues. This guide provides a foundational understanding of its chemistry, properties, and applications, intended to support further research and development in these areas.

References

- 1. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 2. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asrjs.com [asrjs.com]

- 4. comum.rcaap.pt [comum.rcaap.pt]

- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fahl.com.br [fahl.com.br]

- 7. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104151350A - Synthetic method of oral adhesive 10-methacryloyloxydecyl dihydrogen phosphate - Google Patents [patents.google.com]

- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

10-(Phosphonooxy)decyl methacrylate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 10-(Phosphonooxy)decyl Methacrylate

Introduction

This compound, more commonly known in dental literature as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer with significant applications in dental adhesives, biomaterials, and specialty coatings.[1][] Its molecular structure is characterized by a methacrylate group at one end, a long aliphatic decyl chain in the middle, and a phosphonooxy (phosphate ester) group at the other end.[1][][3] This dual-functionality is the key to its efficacy, enabling both chemical adhesion to mineralized tissues and covalent integration into a polymer matrix.[] This guide provides a detailed exploration of the core mechanism of action of 10-PDMA, supported by quantitative data, experimental protocols, and schematic diagrams.

Core Mechanism of Action: A Dual Approach

The primary mechanism of action of 10-PDMA is a two-pronged approach involving chemical adhesion and subsequent polymerization. This allows it to form a strong, durable, and stable interface between inorganic substrates, like tooth structure, and resin-based restorative materials.[][4]

Chemical Interaction with Hydroxyapatite (Adhesion-Decalcification Concept)

The defining feature of 10-PDMA is the strong and stable chemical bond it forms with hydroxyapatite (HAp), the primary mineral component of enamel and dentin.[1][4][5] This interaction is governed by the "adhesion-decalcification" concept.[4]

-

Ionic Bonding: The phosphonooxy group of the 10-PDMA molecule first interacts ionically with the calcium ions (Ca²⁺) present in hydroxyapatite.[4][6]

-

Superficial Dissolution and Salt Formation: This initial interaction leads to a superficial dissolution of the HAp substrate.[5] Immediately following this, the 10-PDMA molecules react with the leached calcium ions to form a stable, water-insoluble 10-PDMA-calcium salt (MDP-Ca salt).[4][5]

-

Nanolayering: This process results in the deposition of a self-assembled, layered structure of MDP-Ca salt on the HAp surface.[4][5] This nanolayer is not only adhesive but also resistant to degradation, contributing significantly to the longevity of the bond.[1][4] The long decyl spacer chain helps to align the molecules, enhancing the stability and hydrophobicity of the resulting interface.[6]

Co-polymerization with Resin Monomers

The second critical function of 10-PDMA is mediated by its methacrylate group. This group enables the molecule to participate in free-radical polymerization reactions.[1][]

-

Covalent Bonding: When a resin composite or bonding agent is applied over the 10-PDMA-primed surface and light-cured, the methacrylate end of the 10-PDMA molecule co-polymerizes with the other methacrylate monomers in the resin.[]

-

Durable Network Formation: This polymerization creates a cross-linked polymer network that is covalently bonded to the tooth structure via the MDP-Ca salt nanolayer.[] This seamless transition from the mineralized tissue to the restorative material ensures a robust and durable restoration.[]

The combination of strong, stable ionic bonding to the tooth and covalent bonding within the resin matrix makes 10-PDMA a superior adhesive monomer compared to others, such as GPDM, which do not form stable calcium salts.[7][8]

Visualizing the Mechanism and Workflow

To better understand the chemical structure, mechanism, and experimental evaluation of 10-PDMA, the following diagrams are provided.

Caption: Chemical structure of 10-PDMA highlighting its functional groups.

References

- 1. This compound | 85590-00-7 | Benchchem [benchchem.com]

- 3. Buy this compound | 85590-00-7 [smolecule.com]

- 4. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. Chemical interaction of glycero-phosphate dimethacrylate (GPDM) with hydroxyapatite and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate

This technical guide provides a comprehensive overview of this compound, a functional monomer with significant applications in biomaterials and drug delivery. This document details its chemical properties, synthesis, mechanism of action, and key experimental protocols, tailored for professionals in research and development.

Compound Identification and Properties

This compound is a functionalized methacrylate monomer.[] It is often referred to by its synonym, 10-methacryloyloxydecyl dihydrogen phosphate, or the abbreviation MDP.[2][3] Its chemical structure features a methacrylate group capable of free-radical polymerization, a hydrophilic phosphonooxy group that provides functionality for adhesion and interaction with mineralized tissues, and a long ten-carbon aliphatic spacer chain.[][4][5]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in formulating dental and medical materials.

| Property | Value | Reference |

| CAS Number | 85590-00-7 | [2][4][6][7] |

| Molecular Formula | C₁₄H₂₇O₆P | [][4][6][7] |

| Molecular Weight | 322.33 g/mol | [][2][4][6][7] |

| Purity | ≥95% - >98% (HPLC) | [7][8] |

| IUPAC Name | 10-(phosphonooxy)decyl 2-methylprop-2-enoate | [2][7] |

| InChI Key | CFKBCVIYTWDYRP-UHFFFAOYSA-N | [2][4] |

| SMILES | C=C(C)C(=O)OCCCCCCCCCCOP(=O)(O)O | [2][7] |

| Storage Temperature | -20°C to 4°C | [7][9] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process.[3][4] The first step involves the formation of a hydroxydecyl methacrylate intermediate, which is then phosphorylated and hydrolyzed to yield the final product.[3][4]

General Synthesis Protocol

-

Esterification: Methacrylic acid is reacted with an excess of 1,10-decanediol to produce 10-hydroxydecyl methacrylate.[3][4]

-

Phosphorylation: The resulting 10-hydroxydecyl methacrylate is then reacted with phosphoryl chloride.[3][4]

-

Hydrolysis: Finally, the phosphorus-chlorine bonds in the intermediate product are hydrolyzed to form the phosphonooxy group, yielding this compound.[3][4] For industrial-scale production, this process may be carried out in a solvent like dry tetrahydrofuran with a base such as triethylamine at low temperatures.[4]

Synthesis Workflow Diagram

Caption: General two-step synthesis of this compound.

Mechanism of Action in Biomaterials

The efficacy of this compound in dental and medical applications stems from its dual-functional chemical structure.[] It can chemically bond to mineralized tissues like tooth enamel and bone while also co-polymerizing with other resin monomers to form a durable polymer matrix.[][4]

The primary mechanism involves the phosphonooxy group interacting with calcium ions in hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the main inorganic constituent of bone and teeth.[2][3][4] This interaction forms a stable and water-insoluble calcium salt, creating a strong and durable adhesive interface.[3] Simultaneously, the methacrylate group is available to participate in free-radical polymerization, locking the monomer into the bulk restorative material.[]

Adhesion Mechanism Diagram

Caption: Dual-functional adhesion mechanism of 10-MDP to tissue and resin.

Experimental Protocols

This section provides a detailed methodology for preparing an experimental composite containing 10-MDP and analyzing its polymerization kinetics, based on procedures described in the literature.[5]

Preparation of an Experimental Self-Adhesive Composite

This protocol describes the formulation of a resin composite where the concentration of 10-MDP can be varied for experimental testing.

Materials:

-

Urethane dimethacrylate (UDMA) and poly(propylene glycol) dimethacrylate (PPGDMA) resin system.

-

This compound (10-MDP).

-

Camphorquinone (CQ) photoinitiator (1 wt%).

-

Powder phase: Barium silicate glass fillers, fumed silica, monocalcium phosphate monohydrate, and poly-l-lysine.

-

High-speed planetary mixer.

Procedure:

-

Prepare Liquid Phase: Create the base resin by mixing UDMA and PPGDMA. Dissolve 1 wt% camphorquinone into this resin mixture.

-

Incorporate 10-MDP: Add the desired weight percentage (e.g., 0%, 5%, 10%, 20%) of 10-MDP to the liquid phase and mix thoroughly until a homogenous solution is achieved.

-

Prepare Powder Phase: Combine the hybrid barium silicate glass fillers and fumed silica in a 9:1 weight ratio. To this mixture, add 8 wt% monocalcium phosphate and 4 wt% poly-l-lysine.[5]

-

Mix Final Composite: Combine the powder and liquid phases at a 3:1 powder-to-liquid mass ratio in a plastic pot. Mix using a high-speed planetary mixer (e.g., Speedmixer) at ~2300 rpm for 15 seconds without vacuum to ensure a uniform paste.[5]

Analysis of Polymerization Kinetics via ATR-FTIR

This protocol outlines the use of Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the polymerization kinetics of the experimental composite.

Equipment:

-

FTIR spectrometer equipped with a horizontal ATR accessory (e.g., with a diamond crystal).

-

Temperature controller for the ATR plate.

-

Light-curing unit (LCU).

Procedure:

-

Set Temperature: Set the temperature of the ATR plate to 37°C to simulate oral conditions.[5]

-

Acquire Background Spectrum: Before applying the sample, record a background spectrum to account for atmospheric and instrumental variations.

-

Sample Application: Place a small amount of the un-cured composite mixture onto the ATR diamond, ensuring full contact.

-

Monitor Uncured State: Continuously collect FTIR spectra of the un-cured paste to establish a baseline. The aliphatic C=C double bond of the methacrylate group has a characteristic absorption peak at ~1638 cm⁻¹.

-

Initiate Polymerization: Position the light-curing unit tip close to the sample on the ATR crystal and expose it to curing light for the desired duration (e.g., 40 seconds).

-

Real-Time Data Collection: Continue to collect spectra in real-time throughout the light exposure and for a period afterward to monitor the reaction as it proceeds.[5]

-

Calculate Degree of Conversion (DC): The degree of conversion is determined by measuring the decrease in the intensity of the methacrylate C=C peak (at ~1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹). The DC (%) can be calculated using the following formula:

DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] x 100

This allows for the determination of key kinetic parameters such as the maximum rate of polymerization and the final degree of conversion.[5]

References

- 2. Buy this compound | 85590-00-7 [smolecule.com]

- 3. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 4. This compound | 85590-00-7 | Benchchem [benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 85590-00-7 | MOLNOVA [molnova.com]

- 9. amsbio.com [amsbio.com]

An In-depth Technical Guide to the Solubility of 10-(Phosphonooxy)decyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-(Phosphonooxy)decyl methacrylate (10-PDMA). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents, alongside a qualitative discussion of its expected solubility based on its chemical structure.

Introduction to this compound

This compound (CAS No. 85590-00-7) is a functional monomer with a molecular formula of C₁₄H₂₇O₆P and a molecular weight of 322.33 g/mol .[1][2][3] Its structure consists of a hydrophilic phosphonooxy head group, a long hydrophobic decyl spacer, and a polymerizable methacrylate group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The phosphonooxy group is known to enhance adhesion to mineralized tissues, making 10-PDMA a valuable component in dental and orthopedic applications.[4]

Expected Solubility Profile

Based on its chemical structure, the solubility of this compound in various solvents can be inferred:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydrophilic phosphonooxy group should allow for some degree of solubility in polar protic solvents. However, the long hydrophobic decyl chain will likely limit its water solubility. Copolymers containing phosphonic acid groups have been shown to be soluble in polar solvents like water, methanol, and ethanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Similar to polar protic solvents, 10-PDMA is expected to exhibit solubility in polar aprotic solvents due to the polarity of the phosphonooxy group. Copolymers with phosphonate functionality have demonstrated solubility in DMF, DMSO, and methanol.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain suggests that 10-PDMA may be soluble in some nonpolar organic solvents. However, the highly polar phosphonooxy group will likely reduce its solubility in very nonpolar solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Deionized Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (purity ≥95%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks

4.2. Procedure

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 10-PDMA and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 10-PDMA to a series of vials containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the prepared samples and calibration standards using a suitable analytical technique (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

-

Determine the concentration of 10-PDMA in the diluted samples from the calibration curve.

-

Calculate the solubility of 10-PDMA in the solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 10-PDMA.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: The phosphonooxy group is acidic and can be deprotonated at higher pH values. The resulting charged species may exhibit different solubility characteristics, particularly in aqueous solutions.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility of 10-PDMA through common ion effects or changes in solvent polarity.

Conclusion

While specific quantitative data on the solubility of this compound is limited, its amphiphilic structure suggests a varied solubility profile across different solvent polarities. This guide provides a robust experimental framework for researchers to systematically determine its solubility, enabling its effective use in various research and development applications, particularly in the fields of biomaterials and drug delivery. The provided workflow and data table template will aid in the standardized collection and reporting of this important physicochemical property.

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Buy this compound | 85590-00-7 [smolecule.com]

- 5. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05813D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Thermal Stability of 10-(Phosphonooxy)decyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(Phosphonooxy)decyl methacrylate (PAMA) is a functional monomer of significant interest in the development of advanced biomaterials, particularly in dental adhesives, bone cements, and drug delivery systems. Its unique structure, combining a polymerizable methacrylate group with a phosphate-containing moiety, allows for strong adhesion to mineralized tissues like enamel and bone, as well as the potential for controlled release of therapeutic agents. Understanding the thermal stability of PAMA is crucial for its processing, sterilization, and long-term performance in biomedical applications. This technical guide provides an in-depth analysis of the thermal properties of PAMA, drawing upon data from structurally similar compounds to predict its behavior. It also outlines detailed experimental protocols for its thermal characterization.

Predicted Thermal Properties of this compound

Data from Structurally Similar Compounds

The following tables summarize the thermal properties of compounds structurally analogous to the methacrylate and organophosphate components of PAMA.

Table 1: Thermal Properties of a Long-Chain Alkyl Methacrylate Polymer

| Compound | Analysis Type | Key Observations | Reference |

| Poly(dodecyl methacrylate) | TGA | A TGA run was performed from 100 to 500 °C at 10 K/min under a nitrogen purge to determine the amount of polymer.[1] | [1] |

Table 2: Thermal Properties of an Alkyl Methacrylate Polymer

| Compound | Analysis Type | Glass Transition Temperature (Tg) | Reference |

| Poly(n-butyl methacrylate) | DSC | 39 °C | [2] |

Table 3: General Thermal Decomposition of Organophosphate Esters

| Compound Class | Analysis Type | General Observations | Reference |

| Organophosphorus Esters | TGA | Initial degradation in all cases corresponds to the elimination of a phosphorus acid. For alkyl phosphates, this elimination occurs rapidly at relatively low temperatures.[3] | [3] |

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and char yield of PAMA.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of PAMA into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum rate of decomposition (Tmax), and the percentage of residual mass at 600 °C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and any other thermal transitions, such as melting or crystallization events, of PAMA.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of PAMA into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at -50 °C.

-

Ramp from -50 °C to 150 °C at a heating rate of 10 °C/min (First Heating Scan).

-

Hold at 150 °C for 2 minutes to erase thermal history.

-

Cool from 150 °C to -50 °C at a cooling rate of 10 °C/min (Cooling Scan).

-

Ramp from -50 °C to 150 °C at a heating rate of 10 °C/min (Second Heating Scan).

-

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. Any endothermic or exothermic peaks corresponding to melting or crystallization should also be identified and characterized.

Predicted Thermal Degradation Pathway of PAMA

The thermal degradation of this compound is anticipated to proceed through a multi-step mechanism involving the decomposition of both the phosphate ester and the methacrylate moieties.

Caption: Predicted thermal degradation pathway of this compound.

The initial and lower-temperature degradation is likely dominated by the decomposition of the alkyl phosphate group. This is expected to occur via a β-elimination reaction, a common pathway for alkyl phosphate esters, leading to the formation of an alkene (decene) and a phosphoric acid derivative.[1] At higher temperatures, the methacrylate portion of the molecule will undergo degradation. This typically involves homolytic cleavage of the ester bond and subsequent radical-induced chain scission and depolymerization, resulting in the formation of various volatile products. The phosphoric acid derivative formed from the initial decomposition step is likely to contribute to the formation of a char residue at elevated temperatures.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a comprehensive understanding of its likely thermal behavior can be formulated by analyzing its structural components. The presence of the long alkyl phosphate chain suggests an initial decomposition at relatively moderate temperatures via β-elimination. The methacrylate group is expected to degrade at higher temperatures through radical-mediated processes. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of PAMA's thermal properties. This information is critical for the informed design and application of PAMA-based materials in the fields of biomedical engineering and drug delivery, ensuring their stability and performance under various processing and in-service conditions.

References

Hydrolysis of 10-(Phosphonooxy)decyl Methacrylate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(Phosphonooxy)decyl methacrylate is a functional monomer of significant interest in the fields of biomaterials and drug delivery. Its amphiphilic nature, stemming from a hydrophilic phosphonooxy head group and a hydrophobic decyl methacrylate tail, allows for unique self-assembly properties and its polymerizable nature enables the formation of functional polymers. The stability of this monomer in aqueous environments is a critical factor for its application, particularly in drug formulations and biomedical devices where it may be exposed to physiological conditions. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, including its degradation pathway, factors influencing its stability, and detailed experimental protocols for its analysis.

The information presented herein is primarily based on studies of the closely related and well-researched compound, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), which shares the same core structure and is expected to exhibit similar hydrolytic behavior.

Hydrolysis Pathway

In an aqueous environment, this compound is susceptible to hydrolysis at the ester linkage of the methacrylate group. This degradation process yields two primary products: methacrylic acid and 10-hydroxydecyl dihydrogen phosphate.[1] The reaction is catalyzed by both acidic and basic conditions.

The general hydrolysis reaction is depicted in the signaling pathway diagram below.

Caption: Hydrolysis pathway of this compound.

Factors Influencing Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by several factors:

-

pH: The hydrolysis of the methacrylate ester is subject to both acid and base catalysis.[2] Therefore, the rate of degradation is expected to be higher in both acidic and alkaline solutions compared to a neutral pH. Studies on the similar molecule MDP have shown that its stability is pH-dependent.[3]

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[4]

-

Presence of Other Monomers: The rate of hydrolysis of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) has been shown to be dependent on the type of hydrophilic monomer present in the solution. For instance, N-methacryloyl glycine (NMGly) significantly increases the rate of MDP hydrolysis compared to 2-hydroxyethyl methacrylate (HEMA).[1] This suggests that the formulation of solutions containing this compound can have a profound impact on its stability.

Quantitative Data on Hydrolysis

To obtain precise quantitative data for this compound, dedicated kinetic studies are required. The experimental protocols outlined in the following section provide a framework for conducting such investigations.

Experimental Protocols

This section details the methodologies for studying the hydrolysis of this compound in aqueous solutions.

General Experimental Workflow

The general workflow for investigating the hydrolysis of this compound involves preparing aqueous solutions at different pH values and temperatures, incubating them over time, and analyzing the samples at various time points to quantify the degradation of the parent molecule and the formation of its hydrolysis products.

Caption: General experimental workflow for hydrolysis studies.

Protocol 1: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify this compound and its hydrolysis products (methacrylic acid and 10-hydroxydecyl dihydrogen phosphate) over time.

Materials and Equipment:

-

This compound

-

Methacrylic acid standard

-

10-Hydroxydecyl dihydrogen phosphate standard (if available)

-

HPLC-grade acetonitrile, water, and formic acid

-

pH buffers

-

HPLC system with a mass spectrometer (MS) detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]

-

Thermostatically controlled incubator or water bath

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).[5]

-

Prepare a series of aqueous solutions of the stock solution buffered to the desired pH values.

-

Incubate the solutions at the desired temperatures.

-

At predetermined time intervals, withdraw an aliquot and, if necessary, quench the reaction (e.g., by rapid cooling or pH neutralization).

-

Prepare standard solutions of this compound, methacrylic acid, and 10-hydroxydecyl dihydrogen phosphate for calibration.

-

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column.[5]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

-

Gradient: Develop a suitable gradient to achieve baseline separation of the parent compound and its degradation products. An example gradient could be: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 5% B.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 10 µL.

-

Detection: Mass spectrometer in negative ion mode for this compound and 10-hydroxydecyl dihydrogen phosphate, and in a suitable mode for methacrylic acid. Monitor the appropriate m/z values.

-

-

Data Analysis:

-

Identify the peaks for the parent compound and its hydrolysis products based on their retention times and mass-to-charge ratios compared to the standards.

-

Quantify the amount of each compound by integrating the peak areas and using a calibration curve generated from the standards.

-

Plot the concentration of this compound versus time to determine the hydrolysis rate.

-

Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound in real-time by observing changes in the NMR spectrum.

Materials and Equipment:

-

This compound

-

Deuterated water (D₂O)

-

pH buffers prepared in D₂O

-

NMR tubes

-

NMR spectrometer (¹H and ³¹P capabilities)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in D₂O.[5]

-

For pH-dependent studies, prepare a series of samples in D₂O buffered to the desired pH values.

-

Transfer a known volume of the sample solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H and ³¹P NMR spectrum (t=0) at the desired temperature.

-

Continue to acquire spectra at regular time intervals to monitor the reaction progress.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, monitor the decrease in the intensity of the vinyl proton signals of the methacrylate group and the appearance of signals corresponding to methacrylic acid.

-

In the ³¹P NMR spectrum, monitor the change in the chemical shift of the phosphorus atom as the phosphate ester is hydrolyzed.

-

Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.

-

Plot the percentage of hydrolysis versus time to determine the hydrolysis rate.[5]

-

Summary of Quantitative Data

As previously stated, specific quantitative kinetic data for the hydrolysis of this compound is not available in the literature reviewed. The following table provides a template for summarizing such data once it has been experimentally determined using the protocols described above.

| Condition | Parameter | Value |

| pH | Rate Constant (k) at 25°C | To be determined |

| Half-life (t₁/₂) at 25°C | To be determined | |

| Temperature | Rate Constant (k) at pH 7 | To be determined |

| Activation Energy (Ea) | To be determined |

Conclusion

The hydrolytic stability of this compound in aqueous solutions is a critical parameter for its successful application in drug delivery and biomaterials. This technical guide has outlined the expected hydrolysis pathway, the key factors influencing its degradation, and detailed experimental protocols for its quantitative analysis. While specific kinetic data for this molecule is currently lacking in the scientific literature, the provided methodologies offer a robust framework for researchers to determine these crucial parameters. A thorough understanding of the hydrolysis of this compound will enable the rational design of stable formulations and devices, ultimately contributing to the development of safer and more effective therapeutic products.

References

- 1. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Water temperature for fabrication of autopolymerizing polymethyl methacrylate (PMMA) interim fixed restoration affects cytotoxicity and residual methyl methacrylate (MMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Analysis of 10-(Phosphonooxy)decyl Methacrylate (10-MDP): A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characterization of 10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the structural elucidation and quality control of this important monomer. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development who utilize 10-MDP in their applications, particularly in dental adhesives and biocompatible materials.

Molecular Structure

10-MDP (Molecular Formula: C₁₄H₂₇O₆P, Molecular Weight: 322.33 g/mol ) is an organophosphate monomer featuring three key chemical moieties: a polymerizable methacrylate group, a long hydrophobic ten-carbon (decyl) spacer, and a hydrophilic phosphonooxy group that provides its adhesive properties.[1] This unique amphiphilic structure allows it to function as a powerful adhesive agent, capable of bonding to both organic and inorganic substrates.

Caption: Molecular structure of this compound (10-MDP).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 10-MDP, it is used to confirm the presence of the methacrylate C=C and C=O bonds, the long alkyl C-H bonds, and the characteristic P-O bonds of the phosphate group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common method for analyzing liquid or paste-like monomers such as 10-MDP is ATR-FTIR.

-

Instrument Setup : An FTIR spectrometer (e.g., Spectrum One, Perkin-Elmer, UK) equipped with an ATR crystal (typically diamond) is used.

-

Sample Preparation : A small drop of the 10-MDP sample is placed directly onto the ATR crystal.

-

Data Acquisition : Spectra are acquired over a wavenumber range of 4000 to 700 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Background Correction : A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption peaks corresponding to the functional groups within 10-MDP. For kinetic studies of polymerization, spectra can be acquired continuously over time.[2][3][4]

Caption: General experimental workflow for ATR-FTIR analysis of 10-MDP.

FTIR Data Presentation

The following table summarizes the key vibrational modes and their corresponding wavenumbers for 10-MDP as identified in the literature.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| ~2925, ~2854 | C-H Asymmetric/Symmetric Stretch | Decyl Chain (-CH₂) | Typical |

| ~1729 | C=O Stretch | Methacrylate Ester | [5] |

| ~1636 | C=C Stretch | Methacrylate Alkene | [2] |

| ~1320, ~1300 | C-O Stretch (doublet) | Methacrylate Ester | [2] |

| ~1083 | P-O Asymmetric Stretch | Phosphonooxy (PO₃²⁻) | [6] |

| ~997 | P-O Symmetric Stretch | Phosphonooxy (PO₃²⁻) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of 10-MDP. ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR

-

Sample Preparation : The 10-MDP sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : Experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H).

-

Data Acquisition :

-

¹H NMR : A standard proton experiment is run. Key parameters include a 30° or 90° pulse, a sufficient relaxation delay (e.g., 1-5 seconds), and 8-16 scans.

-

¹³C NMR : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to determine the types of carbon atoms. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

³¹P NMR : A proton-decoupled phosphorus experiment is run. ³¹P NMR is highly sensitive and typically requires fewer scans than ¹³C NMR. An external reference of 85% H₃PO₄ is used.[7]

-

-

Data Analysis : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The resulting chemical shifts (δ) in parts per million (ppm) are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Caption: General experimental workflow for NMR analysis of 10-MDP.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and type of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~6.05 | s | C=CH (vinyl, trans to C=O) | Typical |

| ~5.65 | s | C=CH (vinyl, cis to C=O) | Typical |

| ~4.05 | t | -O-CH ₂- (Ester) | Typical |

| ~3.76 | m | -CH ₂-O-P (Phosphate Ester) | [7] |

| ~1.88 | s | C=C-CH ₃ | Typical |

| ~1.60 | m | -O-CH₂-CH ₂- and -CH ₂-CH₂-O-P | [7] |

| ~1.25 | br s | -(CH ₂)₆- (Bulk methylene chain) | [7] |

Note: "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet, "br s" denotes broad singlet. Typical values are based on standard chemical shifts for methacrylate monomers.

¹³C NMR Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the structure. While specific literature values for pure 10-MDP are sparse, the expected chemical shifts can be predicted based on its structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (Ester carbonyl) |

| ~136 | C =CH₂ (Alkene quaternary) |

| ~125 | C=C H₂ (Alkene methylene) |

| ~65 | -O-C H₂- (Ester) |

| ~64 (doublet, J_PC) | -C H₂-O-P (Phosphate Ester) |

| ~30-32 | -C H₂-CH₂-O-P |

| ~29 | -(C H₂)₆- (Bulk methylene) |

| ~28 | -O-CH₂-C H₂- |

| ~25 | -O-CH₂-CH₂-C H₂- |

| ~18 | C=C-C H₃ |

Note: These are predicted values based on standard NMR correlations. The carbon attached to the phosphate group is expected to show coupling to the phosphorus nucleus (J_PC).

³¹P NMR Data

The ³¹P NMR spectrum gives a distinct signal for the phosphorus atom in the phosphonooxy group.

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| -0.68 to -0.93 | R-O-P O(OH)₂ | [7] |

Note: The referenced chemical shifts were observed for 10-MDP interacting with dentin, forming calcium salts, which may cause a shift from the value for the pure, isolated monomer.[7] The spectrum of the pure compound would be expected to show a single peak in this region.

References

- 1. This compound | 85590-00-7 | Benchchem [benchchem.com]

- 2. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. - UCL Discovery [discovery.ucl.ac.uk]

- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asrjs.com [asrjs.com]

The Versatile Role of 10-(Phosphonooxy)decyl Methacrylate (PODMA) in Advanced Biomaterials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(Phosphonooxy)decyl methacrylate (PODMA), also widely known by its alternative name 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer that has garnered significant attention in the field of biomaterials.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group, a hydrophilic phosphate group, and a long hydrophobic decyl spacer chain, allows for remarkable versatility in designing and fabricating advanced biomaterials for a range of applications.[1][] This technical guide provides an in-depth exploration of the potential applications of PODMA in biomaterials, with a focus on its role in dental adhesives, bone cements, and its emerging potential in drug delivery and tissue engineering. The guide summarizes key quantitative data, details experimental protocols for evaluation, and provides visual representations of relevant biological and experimental workflows.

Core Concepts: The Molecular Advantage of PODMA

The efficacy of PODMA in biomaterial applications stems from its bifunctional nature. The terminal methacrylate group allows for covalent incorporation into polymer networks through free-radical polymerization, forming a stable cross-linked matrix.[1][] The phosphonooxy group is the key to its exceptional adhesive properties, particularly to mineralized tissues. This group can chemically interact with calcium ions in hydroxyapatite, the primary inorganic constituent of bone and teeth, forming stable, water-insoluble calcium salts.[4] This chemical bonding mechanism provides a durable and long-lasting interface between the biomaterial and the host tissue.[4]

Applications in Dental Adhesives

The most established application of PODMA is in dental adhesives, where it has significantly improved the longevity and performance of dental restorations.[5][6]

Mechanism of Adhesion to Dentin

The adhesion of PODMA-containing dental adhesives to dentin is a multi-step process that involves both micromechanical interlocking and chemical bonding.

Quantitative Data: Bond Strength of PODMA-Containing Dental Adhesives

The inclusion of PODMA in dental adhesives has been shown to significantly enhance their bond strength to dentin. The following table summarizes micro-tensile bond strength (µTBS) data from various studies.

| Adhesive Formulation | Substrate | Mean µTBS (MPa) | Key Findings | Reference |

| Experimental Resin Cement with 3.3 wt% PODMA | Dentin | 8.6 ± 1.6 | Increasing PODMA concentration to 6.6 wt% significantly improved bond strength. | [7] |

| Experimental Resin Cement with 6.6 wt% PODMA | Dentin | 16.7 ± 3.5 | Further increasing PODMA to 9.9 wt% did not significantly enhance bond strength. | [7] |

| Experimental Resin Cement with 9.9 wt% PODMA | Dentin | 17.1 ± 3.5 | Suggests an optimal concentration range for PODMA in adhesive formulations. | [7] |

| 10-MDP-containing adhesives (various) | Low-viscosity bulk-fill composite | 36.4 - 46.6 | Adhesives with 10-MDP outperformed those without on air-abraded composite surfaces. | [8] |

| Conventional adhesive resin cement (Panavia F2.0) | Dentin (with etch-and-rinse) | 14.1 ± 2.4 | Etch-and-rinse technique improved bond strength compared to self-etch application. | [9][10] |

| Self-adhesive resin cement (Clearfil SA) | Dentin (with etch-and-rinse) | 13.9 ± 1.9 | Application of a separate bonding agent enhanced the adhesion of self-adhesive cement. | [9][10] |

Applications in Bone Cements

PODMA's ability to bond to hydroxyapatite also makes it a promising additive for bone cements used in orthopedic and trauma surgery.[] The incorporation of PODMA into polymethyl methacrylate (PMMA) bone cements can potentially improve the cement-bone interface, leading to better implant stability and reduced risk of aseptic loosening.

Enhancing Mechanical Properties

The addition of PODMA to bone cement formulations can influence their mechanical properties.

| Bone Cement Formulation | Mechanical Property | Value | Key Findings | Reference |

| Experimental Resin Cement with 3.3 wt% 10-MDP | Flexural Strength | 134.3 ± 9.9 MPa | No significant difference in flexural strength was observed with varying 10-MDP concentrations in this study. | [10] |

| Experimental Resin Cement with 6.6 wt% 10-MDP | Flexural Strength | 139.0 ± 8.8 MPa | [10] | |

| Experimental Resin Cement with 9.9 wt% 10-MDP | Flexural Strength | 139.6 ± 8.3 MPa | [10] | |

| Experimental Resin Cement (Panavia F2.0 based) | Compressive Strength | 330 MPa | High compressive strength is crucial for load-bearing applications of bone cements. | [11] |

Emerging Applications

The unique chemical properties of PODMA open up possibilities for its use in other advanced biomaterial applications, including drug delivery and tissue engineering.

Drug Delivery Systems

The amphiphilic nature of PODMA, with its hydrophobic decyl chain and hydrophilic phosphate group, suggests its potential use in the design of drug delivery vehicles such as micelles or nanoparticles. While specific studies on PODMA-based drug delivery systems are limited, the principle of using functional monomers to create carriers for controlled release is well-established.

Tissue Engineering Scaffolds

In tissue engineering, particularly for bone regeneration, scaffolds that can promote osteogenic differentiation of stem cells are highly desirable. The phosphate groups in PODMA can mimic the phosphate-rich environment of bone, potentially influencing cell behavior.

Studies on osteoblast-like cells have suggested that methacrylate monomers can induce cellular responses through various signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be involved in cellular processes like proliferation, differentiation, and apoptosis. It is hypothesized that PODMA, upon interaction with osteoblasts, could modulate the MAPK signaling cascade, thereby influencing osteogenic differentiation.

Furthermore, the Wnt signaling pathway is a critical regulator of osteogenesis. It is plausible that the surface chemistry of PODMA-containing biomaterials could influence the intricate crosstalk between the Wnt and other signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, to promote bone formation.

Experimental Protocols

Synthesis of this compound (PODMA)

A common synthetic route for PODMA involves a two-step process:[1][2]

-

Esterification: Reaction of methacrylic acid with 1,10-decanediol to form 10-hydroxydecyl methacrylate.

-

Phosphorylation: Reaction of 10-hydroxydecyl methacrylate with a phosphorylating agent, such as phosphoryl chloride, followed by hydrolysis of the intermediate to yield the final product.

In an industrial setting, this synthesis is often carried out in a dry organic solvent like tetrahydrofuran with a base such as triethylamine.[1]

Micro-tensile Bond Strength (µTBS) Testing of Dental Adhesives

This protocol is adapted from established methodologies for evaluating the bond strength of dental adhesives to dentin.[12]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol provides a general framework for assessing the cytotoxicity of PODMA-containing biomaterials.[1][7][8][13]

-

Material Extraction: Prepare an extract of the cured biomaterial in a cell culture medium (e.g., DMEM) according to ISO 10993-12 standards. This typically involves incubating the material at 37°C for 24-72 hours.

-

Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts, in 96-well plates and allow them to adhere overnight.

-

Exposure: Replace the culture medium with the material extract at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

-

Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product, which is proportional to the number of viable cells, is quantified spectrophotometrically.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered cytotoxic if it causes a significant reduction in cell viability (e.g., below 70%).

Conclusion

This compound is a highly valuable functional monomer in the design of advanced biomaterials. Its ability to form strong and durable chemical bonds with mineralized tissues has revolutionized the field of dental adhesives. Furthermore, its potential to enhance the performance of bone cements and its emerging applications in drug delivery and tissue engineering highlight its versatility. For researchers and developers in the biomaterials and drug development sectors, a thorough understanding of PODMA's properties, performance characteristics, and the appropriate methodologies for its evaluation is crucial for harnessing its full potential in creating the next generation of medical devices and therapeutic systems. Further research is warranted to fully elucidate its role in modulating cellular signaling pathways and to explore its utility in sophisticated drug delivery platforms.

References

- 1. nhiso.com [nhiso.com]

- 2. quintessence-publishing.com [quintessence-publishing.com]

- 4. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Varying 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) level improves polymerisation kinetics and flexural strength in self-adhesive, remineralising composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fahl.com.br [fahl.com.br]

- 7. benchchem.com [benchchem.com]

- 8. thejcdp.com [thejcdp.com]

- 9. mdpi.com [mdpi.com]

- 10. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements [rde.ac]

- 11. americanelements.com [americanelements.com]

- 12. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP, is a functional monomer that has become a cornerstone in modern adhesive dentistry. Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrophilic phosphate group separated by a hydrophobic ten-carbon spacer, allows for exceptional bonding to dental substrates, particularly hydroxyapatite. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 10-MDP. It further details its mechanism of action and presents a compilation of quantitative data from various studies, offering insights into its performance in dental adhesive systems.

Discovery and History

The development of adhesive dentistry has been a progressive journey, with significant advancements in recent decades. The quest for a durable bond between restorative materials and tooth structure led to the exploration of various functional monomers. In 1981, the Japanese company Kuraray introduced 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a novel organophosphate monomer.[1] This development was a significant milestone, as 10-MDP demonstrated a superior and more stable chemical interaction with hydroxyapatite, the primary mineral component of enamel and dentin, compared to its predecessors.[1] Its introduction revolutionized the field, paving the way for the development of self-etching and universal adhesive systems that offer simplified clinical procedures and reliable long-term performance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 10-MDP is essential for its application and for the development of new formulations. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 10-Methacryloyloxydecyl dihydrogen phosphate, 10-MDP | [1] |

| CAS Number | 85590-00-7 | [2][3] |

| Molecular Formula | C14H27O6P | [2][3] |

| Molecular Weight | 322.33 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow solid or liquid | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis and Characterization

The synthesis of 10-MDP is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic route involves the formation of a methacrylate intermediate followed by a phosphorylation reaction.

Synthesis Workflow

The following diagram illustrates the typical synthetic pathway for this compound.

Caption: General synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 10-MDP, compiled from various sources.[4][5]

Step 1: Synthesis of 10-Hydroxydecyl Methacrylate

-

In a reaction vessel, combine methacrylic acid and an excess of 1,10-decanediol.

-

Add a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with continuous removal of water (e.g., using a Dean-Stark apparatus).

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize the catalyst.

-

Purify the product, 10-hydroxydecyl methacrylate, by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 10-hydroxydecyl methacrylate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -40°C to 0°C).

-

Slowly add phosphoryl chloride to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed at a low temperature for a specified period.

-

Carefully quench the reaction by the slow addition of water or an aqueous solution to hydrolyze the phosphorus-chlorine bonds.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the final product, this compound, by appropriate methods such as column chromatography.

Characterization

The structure and purity of the synthesized 10-MDP are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 31P NMR are used to confirm the presence of the characteristic functional groups and the overall structure of the molecule.[4][5][6]

-